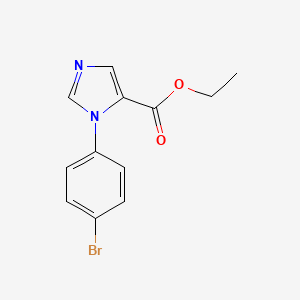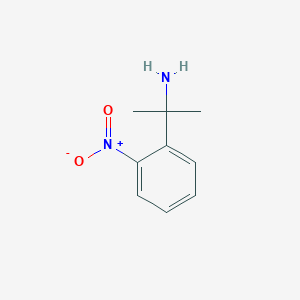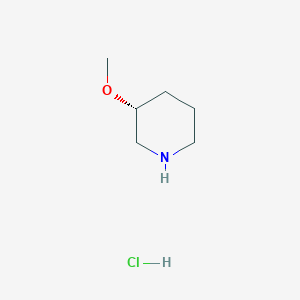
4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Descripción general
Descripción
The compound “(4-ethylphenyl)methanamine hydrochloride” is related and has a molecular weight of 171.67 . It’s a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for “4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride” are not available, synthetic cathinones are generally synthesized using various online databases .Molecular Structure Analysis
The InChI code for “(4-ethylphenyl)methanamine hydrochloride” is 1S/C9H13N.ClH/c1-2-8-3-5-9(7-10)6-4-8;/h3-6H,2,7,10H2,1H3;1H . This gives some insight into the molecular structure of the compound.Physical And Chemical Properties Analysis
“(4-ethylphenyl)methanamine hydrochloride” is a powder at room temperature with a melting point of 220-222°C .Aplicaciones Científicas De Investigación
Synthesis and Antihypertensive Activity : Dihydropyrimidines, including compounds related to tetrahydropyridines, have been synthesized for their potential biological activities, including antihypertensive effects. The structure-activity relationship of these compounds suggests new insights contrary to earlier reports (Rana, Kaur, & Kumar, 2004).
Anti-ulcer Applications : Similar compounds have also been tested for anti-ulcer activity, with certain synthesized compounds showing significant results compared to control groups (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).
Neurotoxicity and Parkinsonism Research : Some research focuses on the neurotoxic potential of related compounds, particularly in the context of Parkinsonism. Studies have explored the effects of these compounds on dopamine depletion in animal models and proposed methods to avoid exposure to potentially neurotoxic intermediates (Zimmerman et al., 1986).
Biochemical and Pharmacological Characterization : The biochemical and pharmacological characteristics of tetrahydropyridine derivatives have been extensively researched. This includes investigations into their synthesis, structural analysis, and potential as drug candidates (Mateeva, Winfield, & Redda, 2005).
Fluorescence Properties for Imaging : Some tetrahydropyridine derivatives have been synthesized with fluorescent properties, making them potentially useful for imaging and analytical purposes (Al-Masoudi, Al-Salihi, Marich, & Markus, 2015).
Corrosion Inhibition Research : Tetrahydropyridines have been studied for their corrosion inhibition properties, particularly on mild steel in acidic environments. This research includes studies on the adsorption behavior and protective effects of these compounds (Haque et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-ethylphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13;/h3-7,14H,2,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYLFZHGXGAHPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1429875.png)





![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1429887.png)
![2-Chloro-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1429888.png)

![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid methyl ester hydrochloride](/img/structure/B1429894.png)